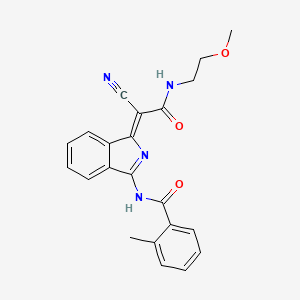

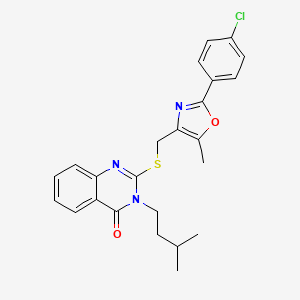

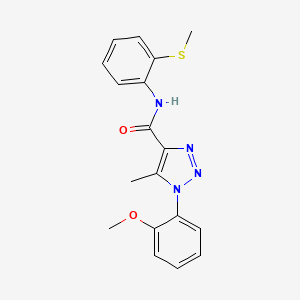

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodynamic Therapy

- Application : The compound shows potential for use in photodynamic therapy, particularly for cancer treatment, due to its properties like high singlet oxygen quantum yield and good fluorescence, making it suitable as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

C-H Bond Functionalization Reactions

- Application : Possesses a structural motif suitable for metal-catalyzed C-H bond functionalization reactions, indicating its utility in various chemical synthesis processes (Al Mamari & Lawati, 2019).

Synthesis of Impurities in Repaglinide

- Application : Plays a role in the synthesis of impurities in the anti-diabetic drug Repaglinide, aiding in the study and control of pharmaceutical impurity profiles (Kancherla et al., 2018).

Amide Bond Formation

- Application : Useful in demonstrating fundamental principles of carbonyl reactivity and amide bond formation, applicable in educational settings for chemistry courses (Withey & Bajic, 2015).

Antiproliferative Effects on Cancer Cells

- Application : Some analogs have shown antiproliferative activities against melanoma and hematopoietic cell lines, suggesting its potential in cancer therapeutics (Kim et al., 2011).

Antibacterial and Antifungal Properties

- Application : Certain derivatives have been screened for their antibacterial and antifungal properties, indicating potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Radioimmunoassay Applications

- Application : A derivative was used for synthesizing a conjugate for radioimmunoassay, aiding in the detection and quantification of specific substances in biological samples (Ohshima et al., 1992).

Eschenmoser Coupling Reaction

- Application : Utilized in the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, highlighting its role in chemical syntheses involving Eschenmoser coupling reaction (Marek et al., 2021).

Preparation of Cephem Antibiotics

- Application : Involved in the preparation of compounds that form the acyl moiety of fourth-generation cephem antibiotics, highlighting its pharmaceutical significance (Tatsuta et al., 1994).

Bactericidal Activity against MRSA

- Application : Some substituted derivatives exhibit bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in antimicrobial therapy (Zadrazilova et al., 2015).

Propriétés

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-7-3-4-8-15(14)22(28)26-20-17-10-6-5-9-16(17)19(25-20)18(13-23)21(27)24-11-12-29-2/h3-10H,11-12H2,1-2H3,(H,24,27)(H,25,26,28)/b19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEBKZCODCALFS-HNENSFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCCOC)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCOC)/C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)

![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)

![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)

![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)

![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)